molecular formula C10H12O3S B13558585 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione

Cat. No.: B13558585
M. Wt: 212.27 g/mol
InChI Key: XGGGHTJBQYPANW-UHFFFAOYSA-N
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Description

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, can be employed .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves bulk manufacturing processes. These processes typically include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thiophene nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

5-methoxy-1-thiophen-3-ylpentane-1,3-dione

InChI

InChI=1S/C10H12O3S/c1-13-4-2-9(11)6-10(12)8-3-5-14-7-8/h3,5,7H,2,4,6H2,1H3

InChI Key

XGGGHTJBQYPANW-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=CSC=C1

Origin of Product

United States

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